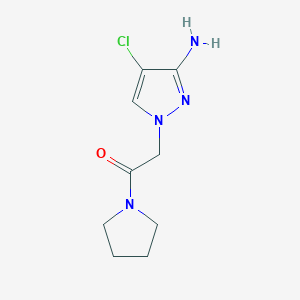
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” is a synthetic organic compound that features a pyrazole ring substituted with an amino and a chloro group, as well as a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The amino and chloro groups can be introduced through substitution reactions using appropriate reagents such as amines and chlorinating agents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final compound can be obtained by coupling the pyrazole and pyrrolidine derivatives under suitable conditions, often using catalysts and solvents.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or dechlorinated compounds.
Substitution Products: Amino or thiol derivatives.
科学研究应用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, such compounds may be studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
Medicinal chemistry research may explore the compound’s potential as a drug candidate for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(morpholin-1-yl)ethan-1-one
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Uniqueness
The uniqueness of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” lies in its specific substitution pattern and the presence of both a pyrazole and pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C9H13ClN4O |
|---|---|
分子量 |
228.68 g/mol |
IUPAC 名称 |
2-(3-amino-4-chloropyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C9H13ClN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12) |
InChI 键 |
CFURYHIWBWZTHF-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
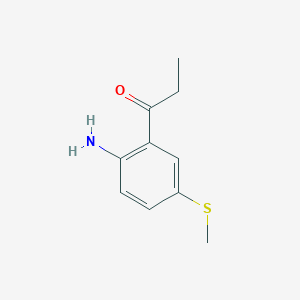
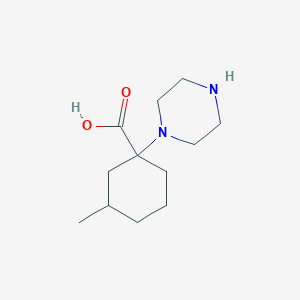
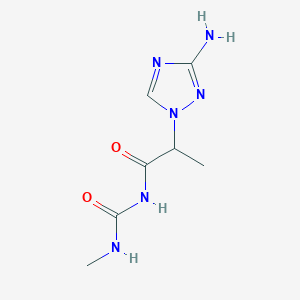
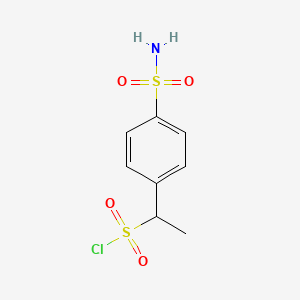

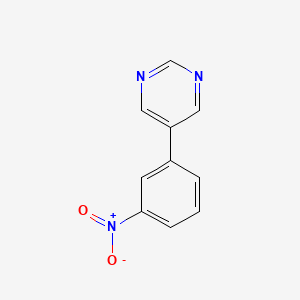


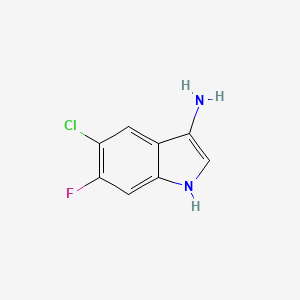

![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)

